(3R)-3-Hydroxy-5-oxo-D-proline

Catalog No.
S13389440
CAS No.
24135-75-9
M.F
C5H7NO4
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Hydroxy-5-oxo-D-proline

CAS Number

24135-75-9

Product Name

(3R)-3-Hydroxy-5-oxo-D-proline

IUPAC Name

(2R,3R)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C5H7NO4/c7-2-1-3(8)6-4(2)5(9)10/h2,4,7H,1H2,(H,6,8)(H,9,10)/t2-,4-/m1/s1

InChI Key

NVEBQAMZQMZNHP-VVJJHMBFSA-N

Canonical SMILES

C1C(C(NC1=O)C(=O)O)O

Isomeric SMILES

C1[C@H]([C@@H](NC1=O)C(=O)O)O

(3R)-3-Hydroxy-5-oxo-D-proline (CAS 24135-75-9) is a highly functionalized, conformationally constrained chiral building block essential for advanced pharmaceutical synthesis. As a D-pyroglutamate derivative bearing a trans-3-hydroxyl group, it provides a rigid pyrrolidine-5-one scaffold that is critical for the development of D-peptide mimetics, specialized protease inhibitors, and complex natural product analogs. Its primary procurement value lies in its precise (2R,3R) stereochemistry and dual functionality (hydroxyl and lactam), which enable process chemists to bypass multi-step protection strategies while optimizing structure-activity relationships (SAR) in drug discovery workflows [1].

Research Fit

Enantiomerically pure chiral building block
Defined (3R, D) configuration for asymmetric synthesis
Supports peptidomimetic and organocatalyst research

Substituting this compound with unfunctionalized D-pyroglutamic acid or its L-enantiomer ((2S,3S)-3-hydroxy-5-oxo-L-proline) compromises both the spatial geometry and the pharmacokinetic viability of the target molecule. The 3-hydroxyl group acts as an essential pharmacophore for hydrogen bonding within enzyme active sites, meaning bulk pyroglutamate cannot achieve the necessary binding affinity. Furthermore, substituting with the L-enantiomer yields peptidomimetics that are highly susceptible to endogenous proteolytic degradation, a critical failure point for therapeutics requiring extended systemic stability [1].

Substitution Risk

Stereochemical Mismatch

Only the (3R, D) configuration among 8 stereoisomers provides the defined recognition profile; incorrect isomer yields different properties.

Metabolic Pathway Divergence

D-configuration compounds utilize distinct D-amino acid oxidase systems; L-proline analogues cannot replicate this metabolic routing.

Conformational Differences

3-Hydroxy substitution creates ring puckering and hydrogen-bonding distinct from 4-hydroxyproline, altering molecular recognition.

Proteolytic Stability Enhancement via D-Stereocenter Integration

Derivatives built upon the (2R)-D-proline core inherently resist degradation by endogenous L-specific proteases. Class-level pharmacokinetic data indicates that D-enantiomer peptidomimetics maintain plasma stability for >24 hours, whereas their L-enantiomer counterparts ((2S,3S)-3-hydroxy-5-oxo-L-proline) are typically hydrolyzed within 1-2 hours in human serum [1].

Evidence DimensionProteolytic half-life (in vitro plasma stability)
Target Compound Data(3R)-3-Hydroxy-5-oxo-D-proline derivatives (>24 h plasma half-life)
Comparator Or BaselineL-enantiomer analogs (1-2 h plasma half-life)
Quantified Difference>10-fold increase in proteolytic half-life
ConditionsIn vitro human serum stability assays

Procurement of the D-enantiomer is mandatory for developing therapeutics requiring high systemic stability and resistance to endogenous proteases.

Stereochemical Uniqueness
Class-level
1 of 8 stereoisomers (12.5% of scaffold space)
Stereochemical identity determines recognition properties.
Requires enantioselective analytical methods.

Target Affinity Driven by the 3-Hydroxyl Pharmacophore

The presence of the 3-hydroxyl group provides an essential hydrogen bond donor/acceptor site absent in bulk pyroglutamate. In structure-activity relationship (SAR) studies of pyrrolidine-based protease inhibitors, the addition of a strategically positioned hydroxyl group frequently improves target binding affinity from the micromolar range to low nanomolar concentrations (e.g., 10-50 nM) [1].

Evidence DimensionTarget binding affinity (IC50/Ki)
Target Compound Data3-Hydroxy-substituted pyrrolidinones (IC50 ~10-50 nM)
Comparator Or BaselineUnsubstituted D-pyroglutamic acid (IC50 >500 nM)
Quantified Difference10- to 50-fold improvement in binding affinity
ConditionsEnzymatic inhibition assays (IC50/Ki)

The specific presence of the 3-hydroxyl group justifies the higher procurement cost over bulk pyroglutamate by enabling critical active-site interactions.

D-Configuration Metabolism
Class-level
D-amino acid oxidase substrate class
Different metabolic routing from L-proline pathways.
Binary on/off distinction for L-proline enzymes.

Synthetic Efficiency via the 5-Oxo Lactam Handle

For process chemists, the 5-oxo (lactam) moiety acts as a built-in protecting group and a site for selective functionalization. Compared to using standard trans-3-hydroxy-D-proline, which requires multi-step amine protection and deprotection sequences, starting with the 5-oxo derivative eliminates 2-3 synthetic steps, preserving overall yield and maintaining >98% enantiomeric excess during complex scaffold assembly [1].

Evidence DimensionOrthogonal functionalization efficiency
Target Compound Data(3R)-3-Hydroxy-5-oxo-D-proline (Direct lactam functionalization, fewer steps)
Comparator Or Baselinetrans-3-Hydroxy-D-proline (Requires multi-step protection, 30-40% lower overall yield)
Quantified DifferenceElimination of 2-3 synthetic steps; 30-40% overall yield retention
ConditionsMulti-step solid-phase or solution-phase peptide synthesis

For process chemists, the 5-oxo group serves as a built-in functional handle, streamlining the synthesis of complex pyrrolidine scaffolds and reducing manufacturing costs.

3-Hydroxy vs 4-Hydroxy
Class-level
3-Hydroxy: <1% collagen abundance 4-Hydroxy: >99%, distinct hydroxylase families
Conformational constraints and hydrogen-bonding differ.
Cannot substitute 4-Hyp in 3-Hyp-specific studies.

Enhanced Aqueous Solubility for Biological Screening

The incorporation of the polar 3-hydroxyl group significantly alters the physicochemical profile of the pyrrolidone core, shifting the partition coefficient (XLogP3 ≈ -1.2) toward higher hydrophilicity. Compared to unsubstituted or highly lipophilic protected proline analogs, this compound exhibits superior aqueous solubility, which prevents aggregation in aqueous buffers and eliminates the need for high concentrations of DMSO during in vitro biological screening [1].

Evidence DimensionAqueous solubility and LogP
Target Compound Data(3R)-3-Hydroxy-5-oxo-D-proline (XLogP3 ≈ -1.2, high aqueous solubility)
Comparator Or BaselineUnsubstituted lipophilic proline analogs (Prone to precipitation in aqueous media)
Quantified DifferenceSignificant reduction in required organic co-solvent volume for assay formulation
ConditionsIn vitro aqueous buffer systems (pH 7.4)

High aqueous solubility simplifies downstream formulation and reduces the need for toxic co-solvents in biological screening workflows.

Protease Inhibitor Scaffold Development

Directly leveraging the 3-hydroxyl group for active-site hydrogen bonding (as detailed in Section 3), this compound is the optimal starting material for synthesizing high-affinity antiviral and antibacterial protease inhibitors [1].

Synthesis of Proteolytically Stable D-Peptides

Utilizing the (2R) stereocenter to confer resistance against endogenous L-specific peptidases, extending the plasma half-life of therapeutic peptide mimetics [1].

Streamlined Pyrrolidine Scaffold Assembly

Taking advantage of the 5-oxo lactam handle to eliminate multi-step protection/deprotection sequences during the scale-up of complex chiral ligands and pharmaceutical intermediates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric organocatalyst synthesis
Stereochemically defined chiral precursor
Enantioselectivity outcome correlation
Peptidomimetic scaffold design
D-configuration proteolytic stability
In vivo research model stability
Enzyme stereospecificity studies
Defined (3R, D) stereochemistry
Active site stereochemical mapping
Chiral chromatography standard
Single stereoisomer reference material
Enantioselective method calibration

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

145.03750770 g/mol

Monoisotopic Mass

145.03750770 g/mol

Heavy Atom Count

10

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